Ethyl5-(ethylsulfonyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate with suitable reagents under controlled conditions . The reaction conditions often include refluxing in methanolic conditions for several hours to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrazine hydrate in methanolic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Comparison: Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C8H11NO5S |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
ethyl 5-ethylsulfonyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H11NO5S/c1-3-13-8(10)6-5-7(14-9-6)15(11,12)4-2/h5H,3-4H2,1-2H3 |
InChI Key |
HZMVJJZDAAGMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)S(=O)(=O)CC |
Origin of Product |
United States |
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